molecular formula C14H13F3N2O2 B3039404 1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester CAS No. 1035224-53-3

1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester

Cat. No.: B3039404
CAS No.: 1035224-53-3
M. Wt: 298.26 g/mol
InChI Key: MUZVVDZDMRMPPL-UHFFFAOYSA-N
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Description

1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is a pyrazole-based ester derivative characterized by a 3-trifluoromethylbenzyl substituent at the N1 position and an ethyl ester group at the C4 position of the pyrazole ring. This compound is synthesized via nucleophilic substitution or condensation reactions, as demonstrated in , where the pyrazole ester reacts with hydrazine monohydrate to form a hydrazide derivative under reflux conditions . Key properties include a molecular weight of 298.26 g/mol and a purity of 95% (). Spectral data (IR, $ ^1H $ NMR) confirm its structure, with a trifluoromethylbenzyl aromatic system (δ 7.21–7.58 ppm) and characteristic ester carbonyl absorption at 1690 cm$ ^{-1} $ .

Properties

IUPAC Name

ethyl 1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c1-2-21-13(20)11-7-18-19(9-11)8-10-4-3-5-12(6-10)14(15,16)17/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZVVDZDMRMPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of 1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester involves its interaction with molecular targets through its trifluoromethyl and pyrazole moieties. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Reference Evidence
1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester 3-CF$ _3 $-benzyl, ethyl ester 298.26 Purity: 95%; IR: 1690 cm$ ^{-1} $ (ester C=O); used in hydrazide synthesis
1-(3-Pyridinyl)-1H-pyrazole-4-carboxylic acid ethyl ester 3-Pyridinyl substituent 217.22 Melting point: 87–89°C; used in heterocyclic chemistry studies
1-(4-Chloromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester 4-Cl-CH$ _2 $-benzyl 310.75 (calc.) Intermediate for further functionalization (e.g., cyclization reactions)
5-Benzoylamino-3-methylsulfanyl-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate 2,4-dinitrophenyl, methylsulfanyl, benzoylamino 471.42 (calc.) Analgesic/anti-inflammatory activity (ED$ _{50} $ < 50 mg/kg); low ulcerogenicity
1-(5-Bromo-pyridin-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester 5-Bromo-pyridin-2-yl 296.12 Brominated pyridine substituent; potential kinase inhibitor scaffold
1-(6-Chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate 6-Cl-pyridin-2-yl, 5-CF$ _3 $ 319.67 Predicted density: 1.48 g/cm$ ^3 $; acid dissociation constant (pKa): -4.62

Structural and Functional Comparisons

Substituent Effects on Reactivity

  • The 3-trifluoromethylbenzyl group in the target compound enhances lipophilicity and metabolic stability compared to the 3-pyridinyl analog (), which may improve bioavailability in medicinal chemistry applications .
  • Chloromethyl-benzyl derivatives () serve as intermediates for further functionalization (e.g., coupling with bicyclic amines), whereas the target compound’s trifluoromethyl group is less reactive but provides steric bulk .

Biological Activity Compounds with 2,4-dinitrophenyl and methylsulfanyl groups () exhibit potent analgesic activity, likely due to electron-withdrawing nitro groups enhancing target binding. Hydroxyalkyl-ureido analogs () inhibit neutrophil migration via signaling pathway blockade, suggesting that substituents at the C5 position critically influence immunomodulatory activity .

Synthetic Methodologies

  • The target compound’s synthesis () involves hydrazine-mediated ester-to-hydrazide conversion, whereas chloromethyl-benzyl derivatives () utilize triphenylphosphine-mediated alkylation in THF .
  • Bromopyridinyl analogs () are synthesized via nucleophilic aromatic substitution, highlighting the versatility of pyrazole esters in coupling with diverse aryl halides .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound increases hydrophobicity (logP ~3.5 estimated) compared to the more polar hydroxyalkyl-ureido derivatives (), which may affect membrane permeability .

Biological Activity

1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is an organic compound notable for its biological activity, particularly in the context of its interaction with adenosine receptors. This compound features a trifluoromethyl group, which enhances its pharmacological properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H9F3N2O2
  • Molecular Weight : 270.21 g/mol
  • CAS Number : 752222-88-1

The compound's structure includes a pyrazole ring, a carboxylic acid group, and a trifluoromethyl-substituted benzyl moiety, contributing to its unique biochemical interactions.

Target Receptors

The primary target of this compound is the hA3 adenosine receptor (AR) . The interaction with this receptor is characterized by:

  • Binding Affinity : The compound exhibits high affinity for the hA3 AR, influencing various physiological processes.
  • Biochemical Pathways : It modulates neurotransmitter release and impacts inflammatory responses through its action on adenosine receptor pathways.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, possess significant anticancer properties:

  • Cell Line Studies : In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines such as breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, studies showed that certain pyrazole derivatives could induce apoptosis in cancer cells by enhancing caspase activity .
  • Mechanism of Action : The apoptosis-inducing effects are linked to alterations in cellular signaling pathways and gene expression related to cell cycle regulation.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects:

  • Inhibition Studies : Research has shown that related pyrazole compounds can significantly inhibit pro-inflammatory pathways. For example, compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation .

Pharmacokinetics

This compound has favorable pharmacokinetic properties:

  • Bioavailability : Its structural features suggest good bioavailability due to the trifluoromethyl group enhancing solubility and permeability across biological membranes.

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

StudyFindings
Demonstrated significant inhibition of microtubule assembly at concentrations as low as 20 μM, indicating potential as microtubule-destabilizing agents.
Reported that pyrazole compounds showed IC50 values comparable to standard anti-inflammatory drugs, confirming their potential in therapeutic applications.
Reviewed various FDA-approved drugs containing trifluoromethyl groups, highlighting their enhanced potency due to this substituent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester
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1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester

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